molecular formula C47H75NO17 B1238973 (19E,21E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid

(19E,21E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid

Cat. No.: B1238973
M. Wt: 926.1 g/mol
InChI Key: QGGFZZLFKABGNL-HWEHLMELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (19E,21E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid is a complex organic molecule characterized by multiple hydroxyl groups, a carboxylic acid group, and a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the formation of the core bicyclic structure. This is followed by the introduction of hydroxyl groups and the carboxylic acid group through a series of oxidation and substitution reactions. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound’s high purity, which is crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (19E,21E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
  • Noble gas compounds
  • Intermetallic compounds

Uniqueness

This compound stands out due to its unique bicyclic structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile molecule in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C47H75NO17

Molecular Weight

926.1 g/mol

IUPAC Name

(19E,21E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid

InChI

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+

InChI Key

QGGFZZLFKABGNL-HWEHLMELSA-N

Isomeric SMILES

CC1/C=C/C=C/CC/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Synonyms

amphotericin A

Origin of Product

United States

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